molecular formula C12H8BClF3NO2 B14086078 (5-Chloro-6-(2-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid

(5-Chloro-6-(2-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid

Cat. No.: B14086078
M. Wt: 301.46 g/mol
InChI Key: RZBGWMBPZWQHMX-UHFFFAOYSA-N
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Description

(5-Chloro-6-(2-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-(2-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid typically involves the reaction of 5-chloro-6-bromo-3-pyridine with 2-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-(2-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-6-(2-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling. This reaction is crucial for constructing carbon-carbon bonds in a wide range of chemical entities.

Biology and Medicine

In biology and medicine, this compound is used to synthesize molecules with potential therapeutic applications. It is particularly valuable in the development of kinase inhibitors and other bioactive molecules.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a key reagent in material science.

Mechanism of Action

The mechanism of action of (5-Chloro-6-(2-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-Chlorophenylboronic acid

Uniqueness

(5-Chloro-6-(2-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain Suzuki-Miyaura coupling reactions where other boronic acids may not perform as well.

Properties

Molecular Formula

C12H8BClF3NO2

Molecular Weight

301.46 g/mol

IUPAC Name

[5-chloro-6-[2-(trifluoromethyl)phenyl]pyridin-3-yl]boronic acid

InChI

InChI=1S/C12H8BClF3NO2/c14-10-5-7(13(19)20)6-18-11(10)8-3-1-2-4-9(8)12(15,16)17/h1-6,19-20H

InChI Key

RZBGWMBPZWQHMX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C2=CC=CC=C2C(F)(F)F)Cl)(O)O

Origin of Product

United States

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